molecular formula C7H9ClN2O B1287088 3-Hydroxybenzamidine hydrochloride CAS No. 63502-89-6

3-Hydroxybenzamidine hydrochloride

Cat. No.: B1287088
CAS No.: 63502-89-6
M. Wt: 172.61 g/mol
InChI Key: WAGGXXBNIACBLQ-UHFFFAOYSA-N
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Description

3-Hydroxybenzamidine hydrochloride is a chemical compound with the molecular formula C₇H₉ClN₂O It is a hydrochloride salt of 3-hydroxybenzamidine and is commonly used in research and industrial applications

Mechanism of Action

Target of Action

3-Hydroxybenzamidine hydrochloride is a derivative of benzamidine . Benzamidine primarily targets several proteins, including Kallikrein-1, Urokinase-type plasminogen activator, Trypsin-1, Casein kinase II subunit alpha, Kallikrein-6, Trypsin-2, Trypsin-3, Copper transport protein ATOX1, Enoyl-CoA delta isomerase 1, mitochondrial, and Suppressor of tumorigenicity 14 protein . These proteins play crucial roles in various biological processes, including inflammation, coagulation, and cellular signaling .

Mode of Action

It is likely that it interacts with its targets, altering their function and leading to changes in the cellular processes they are involved in .

Biochemical Pathways

Given its targets, it is likely involved in pathways related to inflammation, coagulation, and cellular signaling .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining how much of the drug reaches its target sites in the body .

Result of Action

The molecular and cellular effects of this compound’s action depend on its interaction with its targets. By modulating the function of these proteins, it can influence various cellular processes, potentially leading to therapeutic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

Biochemical Analysis

Biochemical Properties

3-Hydroxybenzamidine hydrochloride plays a significant role in biochemical reactions, particularly as a reversible competitive inhibitor of trypsin, trypsin-like enzymes, and serine proteases . It interacts with enzymes such as kallikrein-1, urokinase-type plasminogen activator, and casein kinase II subunit alpha . These interactions are crucial for preventing the degradation of proteins of interest during biochemical assays and protein crystallography studies .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in these processes, thereby modulating cell function . For instance, its inhibition of trypsin and related enzymes can impact protein digestion and processing within cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as a competitive inhibitor by binding to the active sites of enzymes such as trypsin, preventing substrate access and subsequent enzymatic activity . This inhibition can lead to changes in gene expression and cellular responses, as the normal proteolytic processes are disrupted .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is generally stable, but its activity may decrease due to degradation or interaction with other chemicals in the experimental setup . Long-term studies have shown that its inhibitory effects on enzymes can persist, but the extent of inhibition may diminish over time .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it effectively inhibits target enzymes without causing significant adverse effects . At higher doses, toxic effects such as cellular damage and disruption of normal metabolic processes have been observed . These threshold effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. It can affect metabolic flux and metabolite levels by inhibiting key enzymes in these pathways . For example, its inhibition of trypsin can alter the breakdown and utilization of proteins, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its inhibitory effects. The compound’s distribution can also influence its accumulation and overall efficacy in biochemical assays .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It is often directed to specific compartments or organelles where it can interact with target enzymes . This localization is crucial for its function as an inhibitor, as it ensures that the compound is present at the sites of enzymatic activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxybenzamidine hydrochloride can be synthesized through the reaction of 3-aminobenzisoxazoles with hydroxylamine hydrochloride. The reaction involves the reductive cleavage of the nitrogen-oxygen bond using catalytic hydrogenation, zinc/acetic acid, or nickel chloride/sodium borohydride . This method allows for the chemoselective ring-opening of 3-aminobenzisoxazoles to produce 3-hydroxybenzamidine.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the use of solvents such as methanol and ethanol, along with catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxybenzamidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzamidines, oxides, and amine derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxybenzamidine hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the hydroxyl and amidine groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-hydroxybenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O.ClH/c8-7(9)5-2-1-3-6(10)4-5;/h1-4,10H,(H3,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGGXXBNIACBLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590985
Record name 3-Hydroxybenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63502-89-6
Record name 3-Hydroxybenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxybenzene-1-carboximidamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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